5-Chloro-2-fluoropyridine-3-boronic acid hydrate
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Overview
Description
5-Chloro-2-fluoropyridine-3-boronic acid hydrate is a boronic acid derivative with a pyridine ring substituted with chlorine and fluorine atoms. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-chloro-2-fluoropyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form the corresponding boronic acid derivatives.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents such as toluene or dimethylformamide (DMF) are often used.
Temperature and Pressure: Reactions are typically conducted at elevated temperatures and pressures to facilitate the reaction.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Oxo Derivatives: Resulting from oxidation reactions.
Boronic Acid Derivatives: Resulting from reduction reactions.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Biology: It can be used as a building block in the synthesis of biologically active molecules. Medicine: Industry: Its utility in chemical synthesis makes it valuable in the production of various industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by the transmetalation and reductive elimination steps to form the final product.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds.
Transmetalation: The transfer of the boronic acid moiety to the palladium complex is a key step in the reaction mechanism.
Comparison with Similar Compounds
2-Fluoropyridine-3-boronic acid: Similar structure but lacks the chlorine atom.
5-Chloropyridine-3-boronic acid: Similar structure but lacks the fluorine atom.
Uniqueness: 5-Chloro-2-fluoropyridine-3-boronic acid hydrate is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it can participate in.
Properties
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)boronic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2.H2O/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2,10-11H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIJKCDPHGVFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)Cl)(O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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